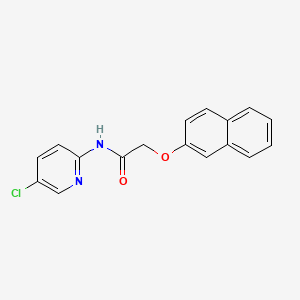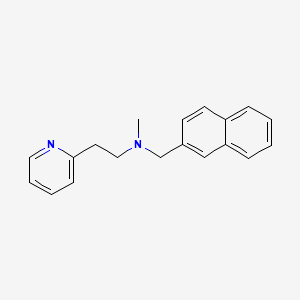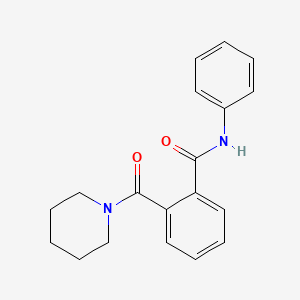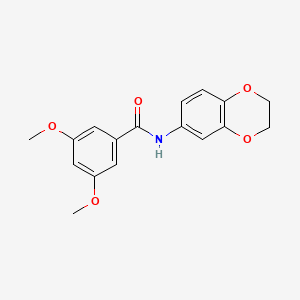
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide is a chemical compound with potential biological significance. It belongs to a class of compounds known for their varied biological activities.
Synthesis Analysis
The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide involves complex chemical processes. For instance, Xu et al. (2005) discussed the synthesis of related benzamide analogs, highlighting the intricate steps involved in obtaining these compounds with high purity and specific activities (Xu et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using advanced techniques like NMR and X-ray crystallography. For example, Sagar et al. (2018) described the molecular conformations and modes of supramolecular aggregation of closely related benzamides (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide are likely to be complex and diverse. Deshmukh et al. (2013) showed a unique one-pot synthesis method for related compounds, indicating the possibility of varied chemical reactions (Deshmukh et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Karabulut et al. (2014) provided insights into how intermolecular interactions influence the physical properties of a similar compound (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and functional groups, define the compound's applications. For instance, the study by Gabriele et al. (2006) highlights the chemical behavior of similar compounds through their synthesis process (Gabriele et al., 2006).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-7-11(8-14(10-13)21-2)17(19)18-12-3-4-15-16(9-12)23-6-5-22-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSQSMKHRXHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4S*)-1-[4-(1H-imidazol-1-yl)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5644571.png)
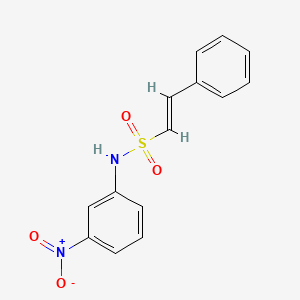


![{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)
![3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5644614.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5644623.png)


